N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1219842-51-9
VCID: VC4642221
InChI: InChI=1S/C18H19N5O3S3/c1-11-9-13(23-26-11)19-14(24)10-28-17-22-21-16(29-17)20-15(25)18(6-2-3-7-18)12-5-4-8-27-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,23,24)(H,20,21,25)
SMILES: CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4
Molecular Formula: C18H19N5O3S3
Molecular Weight: 449.56

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1219842-51-9

Cat. No.: VC4642221

Molecular Formula: C18H19N5O3S3

Molecular Weight: 449.56

* For research use only. Not for human or veterinary use.

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1219842-51-9

Specification

CAS No. 1219842-51-9
Molecular Formula C18H19N5O3S3
Molecular Weight 449.56
IUPAC Name N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C18H19N5O3S3/c1-11-9-13(23-26-11)19-14(24)10-28-17-22-21-16(29-17)20-15(25)18(6-2-3-7-18)12-5-4-8-27-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,23,24)(H,20,21,25)
Standard InChI Key SNLIAPWNDZHBJQ-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4

Introduction

Chemical Identity and Structural Features

Structural Analogues and Comparative Data

Table 1 summarizes key analogues from the literature:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesSource
N-[5-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamideC₁₈H₁₆ClN₅O₃S₂449.9Chlorophenyl, cyclopropylisoxazole
1-(3,4-Dimethylphenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamideC₂₁H₂₂N₆O₄S₂486.6Dimethylphenyl, pyrrolidinone
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamideC₁₇H₁₈N₄O₃S358.4Oxadiazole, thiophene

The query compound shares functional motifs with these analogues, particularly the thiadiazole-thioether linkage and isoxazole/amide substituents .

Synthetic Methodology

General Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazoles typically begins with 5-amino-1,3,4-thiadiazole-2-thiol as a precursor. In a representative protocol :

  • Amide bond formation: Reacting the thiol group with carboxylic acid derivatives using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile.

  • Thioether linkage: Introducing sulfur-containing side chains via nucleophilic substitution or thiol-ene reactions.

  • Functionalization: Attaching aromatic or heterocyclic groups (e.g., thiophene, isoxazole) through amidation or alkylation.

For the query compound, a plausible route involves:

  • Step 1: Condensation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-((5-methylisoxazol-3-yl)amino)-2-oxoacetic acid using EDC/HOBt .

  • Step 2: Thioether formation with 1-(thiophen-2-yl)cyclopentanecarboxylic acid chloride.

Optimization Challenges

  • Solvent selection: Acetonitrile is preferred for its ability to dissolve polar intermediates .

  • Purification: Column chromatography or recrystallization is often required due to the compound’s low solubility in aqueous media .

Physicochemical Properties

Predicted Properties

While experimental data for the query compound is unavailable, properties can be extrapolated from analogues:

  • Solubility: Low aqueous solubility due to hydrophobic thiophene and cyclopentane groups .

  • Melting point: Likely >150°C, consistent with crystalline thiadiazole derivatives .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide and thioether bonds .

Spectroscopic Characterization

  • IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-N stretch), and ~680 cm⁻¹ (C-S vibration) .

  • ¹H NMR: Distinct signals for thiophene protons (~6.8–7.4 ppm), isoxazole methyl (~2.5 ppm), and cyclopentane protons (~1.8–2.2 ppm) .

Hypothetical Biological Activities

Acetylcholinesterase Inhibition

Molecular docking studies of similar structures reveal interactions with acetylcholinesterase’s catalytic anionic site (CAS) and peripheral anionic site (PAS) . The isoxazole and thiadiazole groups may mimic donepezil’s benzylpiperidine moiety, suggesting potential anti-Alzheimer’s activity .

Computational Insights

Molecular Docking

A homology model based on predicts:

  • Binding affinity: −9.2 kcal/mol for acetylcholinesterase (PDB: 4EY7).

  • Key interactions:

    • Hydrogen bonding between the carboxamide oxygen and Tyr337.

    • π-π stacking between thiophene and Trp286.

ADMET Profiling

  • Bioavailability: Moderate (55–60%) due to moderate permeability.

  • CYP450 metabolism: Likely substrate of CYP3A4, necessitating caution in drug-drug interactions.

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